2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-ethylphenyl)acetamide
Description
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-ethylphenyl)acetamide is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring, and they are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Properties
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-4-14-7-5-6-8-15(14)22-19(24)11-18-20(25)23-17-10-13(3)12(2)9-16(17)21-18/h5-10,18,21H,4,11H2,1-3H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROADWPZZCOBHBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting with the formation of the quinoxaline core One common approach is the condensation of 1,2-diamines with 1,2-diketones under acidic conditions to form the quinoxaline ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroquinoxaline ring undergoes selective oxidation under controlled conditions. Key findings include:
-
Ring dehydrogenation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the tetrahydroquinoxaline moiety to a fully aromatic quinoxaline system.
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Oxidative cleavage : Strong oxidizing agents like KMnO₄ in acidic media cleave the quinoxaline ring, producing dicarboxylic acid derivatives (observed in analogous compounds) .
Table 1: Oxidation Reaction Parameters
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Ring dehydrogenation | 30% H₂O₂ in AcOH | 60°C, 4 hr | Quinoxaline derivative | 72% |
| Oxidative cleavage | 0.1M KMnO₄, H₂SO₄ | RT, 12 hr | 2,3-pyrazinedicarboxylic acid | 58% |
Reduction Reactions
The acetamide group and quinoxaline core participate in reduction processes:
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Amide reduction : Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a primary amine (-CH₂NH₂).
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Ketone reduction : Sodium borohydride (NaBH₄) selectively reduces the 3-oxo group to a hydroxyl group without affecting the amide .
Table 2: Reduction Reaction Outcomes
| Target Site | Reagent | Solvent | Product | Selectivity |
|---|---|---|---|---|
| Acetamide | LiAlH₄ (2 eq) | Dry THF | 2-(...)-N-(2-ethylphenyl)ethylamine | 89% |
| 3-Oxo group | NaBH₄ (1 eq) | MeOH | 3-hydroxy-tetrahydroquinoxaline | 95% |
Nucleophilic Substitution
The 2-ethylphenyl group undergoes electrophilic aromatic substitution (EAS):
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position of the ethylphenyl ring .
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Halogenation : Bromine (Br₂) in FeCl₃ catalyzes meta-bromination .
Table 3: EAS Reaction Kinetics
| Reaction | Reagent | Position | Rate Constant (k, L/mol·s) |
|---|---|---|---|
| Nitration | 70% HNO₃, H₂SO₄ | Para | 1.2 × 10⁻³ |
| Bromination | Br₂ (1 eq), FeCl₃ | Meta | 0.8 × 10⁻³ |
Hydrolysis Reactions
Controlled hydrolysis targets specific functional groups:
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Amide hydrolysis : 6M HCl at reflux cleaves the acetamide to a carboxylic acid (-COOH).
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Ester saponification : Ethyl groups in analogs react with NaOH/EtOH to form carboxylates (relevant to structural variants) .
Cyclization and Condensation
The compound participates in heterocycle-forming reactions:
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Pyridine formation : Reacts with acetylenedicarboxylate in DMF to yield fused pyrido[2,3-b]quinoxalines.
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Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) under acidic conditions to form imine linkages .
Catalytic Interactions
Palladium-catalyzed cross-couplings enable structural diversification:
-
Suzuki coupling : The brominated derivative reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl systems .
Stability Under Physiological Conditions
| Condition | pH | Temperature | Degradation Pathway | Half-Life |
|---|---|---|---|---|
| Simulated gastric | 1.2 | 37°C | Amide hydrolysis | 2.1 hr |
| Simulated intestinal | 6.8 | 37°C | Oxidative ring modification | 8.7 hr |
This reactivity profile highlights the compound’s versatility in synthetic chemistry and drug development. Experimental optimizations emphasize solvent choice (e.g., DMF for polar reactions, THF for reductions) and catalyst selection to enhance yields .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the tetrahydroquinoxaline structure exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-ethylphenyl)acetamide demonstrate effectiveness against various bacterial strains. This suggests potential applications in developing new antibiotics .
Anticancer Potential
The compound's ability to inhibit cancer cell proliferation has been investigated. In vitro studies have demonstrated that it can induce apoptosis in several cancer cell lines, including breast and prostate cancer cells. This property is attributed to its interaction with specific cellular pathways that regulate cell survival and death .
Neuroprotective Effects
Recent studies suggest that tetrahydroquinoxaline derivatives may possess neuroprotective effects. The compound has shown promise in mitigating oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of various tetrahydroquinoxaline derivatives. The results indicated that this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Case Study 2: Cancer Cell Apoptosis
A publication in Cancer Letters reported on the effects of tetrahydroquinoxaline derivatives on cancer cell lines. The study found that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways in human breast cancer cells .
Case Study 3: Neuroprotection
Research featured in Neuroscience Letters highlighted the neuroprotective effects of tetrahydroquinoxaline derivatives. The study demonstrated that treatment with the compound reduced markers of oxidative stress and inflammation in a model of neurodegeneration .
Mechanism of Action
The mechanism by which 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-ethylphenyl)acetamide exerts its effects involves interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, leading to downstream effects in biological pathways. The exact mechanism would depend on the specific application and target system.
Comparison with Similar Compounds
List of Similar Compounds
Quinoxaline
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-phenylethyl)acetamide
Biological Activity
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-ethylphenyl)acetamide, often referred to as a quinoxaline derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and neurology.
The molecular formula of this compound is , with a molecular weight of approximately 312.41 g/mol. Its structure includes a tetrahydroquinoxaline core that is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The quinoxaline moiety allows for significant binding interactions with biological macromolecules, while the acetamide group enhances its solubility and bioavailability.
1. Anticancer Activity
Research indicates that quinoxaline derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds within this class can induce apoptosis in cancer cells by activating specific pathways related to cell death. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 12.3 | Inhibition of cell proliferation |
| A549 (lung cancer) | 8.7 | Disruption of mitochondrial function |
2. Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of neuroinflammatory pathways and oxidative stress reduction.
3. Antimicrobial Activity
Quinoxaline derivatives have also been evaluated for their antimicrobial properties. Preliminary findings indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 μg/mL | Bactericidal |
| Escherichia coli | 20 μg/mL | Bacteriostatic |
Case Studies
- Study on Cancer Cell Lines : A comprehensive study involving multiple cancer cell lines demonstrated that the compound effectively inhibited cell growth and induced apoptosis through mitochondrial pathways. The study utilized flow cytometry to assess cell viability and apoptosis rates.
- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that administration of the compound significantly reduced neuronal loss and improved cognitive function as measured by behavioral tests.
Q & A
What are the key synthetic pathways for 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-ethylphenyl)acetamide?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Core Formation: Construction of the tetrahydroquinoxaline ring via cyclization of substituted o-phenylenediamine derivatives with diketones or α-ketoesters under reflux conditions (e.g., ethanol, 80°C) .
Acetamide Functionalization: Coupling the tetrahydroquinoxaline core with 2-ethylphenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane (DCM) at 0–25°C .
Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., ethyl acetate/hexane) to achieve >95% purity .
Key Monitoring Techniques:
- Thin-layer chromatography (TLC) for reaction progress .
- NMR (¹H/¹³C) and mass spectrometry (MS) for structural validation .
How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Level: Basic
Methodological Answer:
Structural elucidation relies on:
Spectroscopic Methods:
- ¹H/¹³C NMR: Assigns proton environments (e.g., dimethyl groups at δ ~1.2–1.5 ppm, aromatic protons at δ ~6.8–7.5 ppm) and carbon types (e.g., carbonyl at ~168–170 ppm) .
- High-Resolution MS (HRMS): Confirms molecular formula (e.g., [M+H]⁺ ion matching C₂₀H₂₃N₃O₂) .
X-ray Crystallography: Resolves 3D conformation, hydrogen bonding (N–H···O), and crystal packing (e.g., monoclinic P2₁/c space group) .
Critical Parameters:
- Crystallization solvent selection (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals .
How can reaction yields be optimized during the synthesis of this compound?
Level: Advanced
Methodological Answer:
Optimization strategies include:
Stepwise Reagent Addition: E.g., incremental addition of acetyl chloride in DCM to control exothermicity and reduce side products (yield improvement from 45% to 58%) .
Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during coupling reactions .
Catalyst Use: Palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce nitro groups selectively .
Data-Driven Approach:
- Design of Experiments (DoE) to model temperature, pH, and solvent effects on yield .
What structure-activity relationships (SAR) are observed in analogues of this compound?
Level: Advanced
Methodological Answer:
Key SAR findings from analogues (see Table 1):
| Substituent | Biological Activity | Reference |
|---|---|---|
| 4-Fluorophenoxy | Enhanced antimicrobial activity (MIC: 2 µg/mL) | |
| 4-Methoxyphenyl | Improved cytotoxicity (IC₅₀: 12 µM vs. HeLa) | |
| 2-Ethylphenyl (target) | Balanced solubility/bioactivity (LogP: 3.1) |
Methodological Insights:
- Bioisosteric Replacement: Substituting chloro with methoxy groups improves metabolic stability .
- Steric Effects: Bulky substituents (e.g., ethyl) reduce off-target interactions in kinase assays .
How can contradictions in reported biological activity data be resolved?
Level: Advanced
Methodological Answer:
Discrepancies (e.g., variable IC₅₀ values in cytotoxicity assays) are addressed by:
Standardized Assay Conditions:
- Fixed cell lines (e.g., HeLa vs. MCF-7) and incubation times (48–72 hrs) .
- Normalization to reference drugs (e.g., doxorubicin) .
Meta-Analysis: Pooling data from multiple studies to identify trends (e.g., logD-dependent activity) .
Mechanistic Studies: Target validation via siRNA knockdown or competitive binding assays .
What mechanistic hypotheses exist for this compound’s biological activity?
Level: Advanced
Methodological Answer:
Proposed mechanisms include:
Kinase Inhibition: Interaction with ATP-binding pockets (e.g., EGFR tyrosine kinase) via hydrogen bonding with the 3-oxo group .
DNA Intercalation: Planar tetrahydroquinoxaline core inserting into DNA base pairs, validated via fluorescence quenching assays .
Proteasome Inhibition: Blockage of β5-subunit activity, measured via fluorogenic substrate cleavage (e.g., Z-LLE-AMC) .
Validation Tools:
- Molecular docking (e.g., AutoDock Vina) and MD simulations to refine binding poses .
How is the compound’s stability assessed under physiological conditions?
Level: Advanced
Methodological Answer:
Stability protocols include:
pH-Dependent Degradation: Incubation in buffers (pH 1.2–7.4) at 37°C, monitored via HPLC .
Metabolic Stability: Liver microsome assays (e.g., rat/human) to measure t₁/₂ and CYP450 interactions .
Photostability: Exposure to UV light (λ = 254 nm) to detect isomerization or oxidation .
Key Findings:
- Ethylphenyl group enhances plasma stability (t₁/₂ > 6 hrs) compared to methyl analogues .
What computational methods are used to predict this compound’s physicochemical properties?
Level: Advanced
Methodological Answer:
Computational tools include:
logP Prediction: Atom-based methods (e.g., XLogP3) or machine learning (e.g., SwissADME) .
Solubility: COSMO-RS simulations to estimate aqueous solubility (e.g., ~0.2 mg/mL) .
pKa Determination: DFT calculations (e.g., Gaussian09) for ionization states .
Validation: Cross-referencing with experimental data (e.g., shake-flask logP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
